9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
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Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a fluorinated heterocyclic compound that belongs to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine typically involves the fluorination of a benzazepine precursor. One common method involves the reaction of a benzazepine derivative with a fluorinating agent under controlled conditions. For example, the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a base such as potassium carbonate can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biology: It is used in research on enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Another fluorinated benzazepine derivative with similar structural features.
3-Aminoazepane derivatives: These compounds share the azepane ring structure and are used as synthetic building blocks in medicinal chemistry.
Uniqueness
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C10H13FN2 |
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Molecular Weight |
180.22 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13FN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2 |
InChI Key |
KVQRPEBVTJYIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)NC1)N |
Origin of Product |
United States |
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